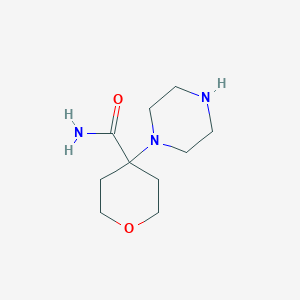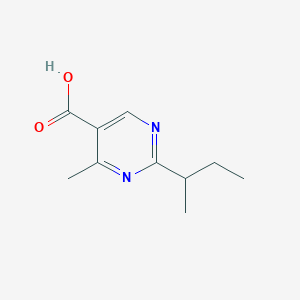
2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid typically involves the alkylation of a pyrimidine precursor. One common method is the reaction of 4-methylpyrimidine-5-carboxylic acid with butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-4-methylpyrimidine: Lacks the carboxylic acid group.
4-Methylpyrimidine-5-carboxylic acid: Lacks the butan-2-yl group.
2-(Butan-2-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
Uniqueness
2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the butan-2-yl and methyl groups on the pyrimidine ring, along with the carboxylic acid functionality. This combination of substituents imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-butan-2-yl-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-6(2)9-11-5-8(10(13)14)7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
HFUJKPBTARJAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B15254980.png)
![tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15254987.png)
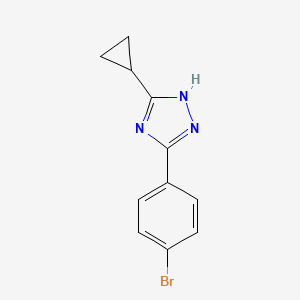

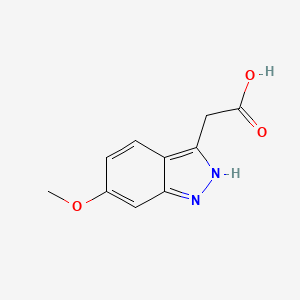
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-](/img/structure/B15255010.png)
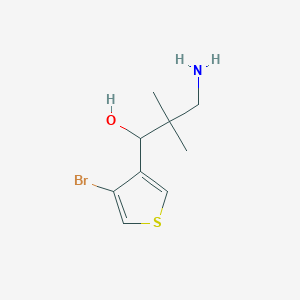
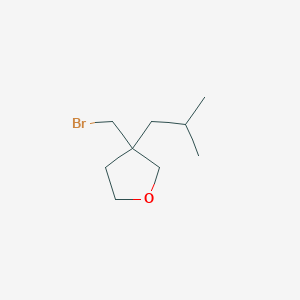
![4-[(Ethylamino)methyl]thiophene-2-carbonitrile](/img/structure/B15255022.png)
methylamine](/img/structure/B15255028.png)
methanol](/img/structure/B15255034.png)
![2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-](/img/structure/B15255044.png)
![1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid](/img/structure/B15255051.png)
